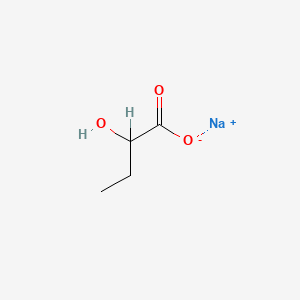

2-Hydroxybutanoic acid sodium hydride

Description

Significance of 2-Hydroxybutanoate (B1229357) in Advanced Biochemical Studies

The significance of 2-hydroxybutanoate in advanced biochemical studies lies primarily in its role as an early indicator of metabolic stress, particularly insulin (B600854) resistance and oxidative stress. nih.govapicareonline.com Its levels in the blood and urine have been shown to correlate with the body's ability to manage glucose, even before clinical signs of diabetes become apparent. apicareonline.comnih.gov This makes it a valuable tool for researchers studying the onset and progression of metabolic diseases. researchgate.net

Furthermore, the deuterated form of 2-hydroxybutanoate is utilized as a tracer in metabolic studies to precisely track its path through various biochemical reactions. This allows for a detailed investigation of fatty acid metabolism and energy production pathways.

The metabolic pathways that produce 2-hydroxybutanoate are closely linked to the catabolism of the amino acids L-threonine and the synthesis of glutathione (B108866), a crucial antioxidant. rupahealth.comnih.gov When the body is under oxidative stress, the demand for glutathione increases, leading to a higher production of 2-hydroxybutanoate as a byproduct. rupahealth.comresearchgate.net This connection makes it a key molecule for studying cellular responses to oxidative damage.

Historical Trajectories and Foundational Discoveries Pertaining to 2-Hydroxybutanoate

Early research in the mid-1970s identified that an increased NADH/NAD+ ratio was a significant factor in the production of 2-hydroxybutyric acid. hmdb.ca However, its prominence as a significant biomarker is a more recent development. A pivotal moment in 2-hydroxybutanoate research was the identification of its association with insulin resistance.

A 2010 study was among the first to highlight α-hydroxybutyrate as a top-ranked biomarker for separating insulin-resistant from insulin-sensitive individuals in a non-diabetic population. plos.orgnih.gov This foundational discovery, which utilized non-targeted biochemical profiling, paved the way for more focused investigations into its clinical utility. Subsequent studies further solidified its role as a selective biomarker for impaired glucose tolerance, independent of other traditional risk factors like age, sex, and BMI. diabetesjournals.org

The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial in enabling the accurate quantification of 2-hydroxybutanoate in biological samples, facilitating these key discoveries. researchgate.netresearchgate.net

Table 1: Foundational Studies on 2-Hydroxybutanoate as a Biomarker

| Year of Publication | Key Finding | Research Focus |

|---|---|---|

| 2010 | α-hydroxybutyrate identified as a top-ranked biomarker for insulin resistance. plos.orgnih.gov | Non-targeted biochemical profiling in a non-diabetic population. plos.org |

| 2014 | Elevated serum α-HB levels predict abnormal 1-hour glucose levels and early-phase β-cell dysfunction. nih.gov | Cross-sectional study in patients at increased risk for diabetes. nih.gov |

| 2016 | α-hydroxybutyric acid, linoleoyl-glycerophosphocholine, and oleic acid were identified as selective biomarkers of isolated impaired glucose tolerance. diabetesjournals.org | Targeted metabolomics in three European cohorts. diabetesjournals.org |

Current Academic Inquiry and Emerging Research Frontiers for 2-Hydroxybutanoate

Current research continues to explore the multifaceted roles of 2-hydroxybutanoate beyond its established connection to insulin resistance. One of the emerging frontiers is its involvement in muscular fatigue and exercise physiology. Recent studies suggest that 2-hydroxybutanoate levels increase acutely after exercise and may play a role in regulating skeletal muscle metabolism and oxidative capacity. elifesciences.orgnih.gov Research indicates that it can inhibit branched-chain aminotransferase enzymes, which in turn affects the degradation of branched-chain amino acids. elifesciences.orgnih.gov

Another promising area of investigation is the role of hydroxybutyrates in neurodegenerative diseases. While much of this research has focused on the related compound beta-hydroxybutyrate, there is growing interest in understanding how these metabolites, including 2-hydroxybutanoate, may offer neuroprotective effects. imrpress.compnas.orgresearchgate.net Studies are exploring their potential to improve mitochondrial function and protect neurons in models of Alzheimer's and Parkinson's disease. imrpress.compnas.orgresearchgate.net

Furthermore, the signaling functions of 2-hydroxybutanoate and related molecules are a key area of current inquiry. biorxiv.orgnih.gov Researchers are investigating how it may act as a signaling molecule, influencing cellular processes beyond its role as a metabolic byproduct. This includes its potential effects on gene expression and inflammation. mdpi.commdpi.comd-nb.info

Table 2: Emerging Research Areas for 2-Hydroxybutanoate

| Research Area | Focus of Investigation | Potential Implications |

|---|---|---|

| Muscular Fatigue | Regulation of branched-chain amino acid metabolism and oxidative capacity in skeletal muscle. elifesciences.orgelifesciences.org | Understanding exercise physiology and developing strategies to improve performance and recovery. |

| Neurodegenerative Diseases | Neuroprotective effects and improvement of mitochondrial function in models of Alzheimer's and Parkinson's disease. imrpress.compnas.orgresearchgate.net | Development of novel therapeutic approaches for neurodegenerative conditions. |

| Cellular Signaling | Role as a signaling molecule influencing gene expression, inflammation, and mitochondrial biogenesis. mdpi.commdpi.comd-nb.infonih.gov | Uncovering new regulatory pathways and therapeutic targets for metabolic and inflammatory diseases. |

Properties

CAS No. |

5094-24-6 |

|---|---|

Molecular Formula |

C4H8NaO3 |

Molecular Weight |

127.09 g/mol |

IUPAC Name |

sodium 2-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7); |

InChI Key |

LLRJPSAHMBXVHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)O.[Na] |

Other CAS No. |

19054-57-0 5094-24-6 |

Related CAS |

565-70-8 (Parent) 600-15-7 (Parent) |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of 2 Hydroxybutanoate

Biosynthesis of 2-Hydroxybutanoate (B1229357) in Biological Systems

The production of 2-hydroxybutanoate in biological systems is a multi-faceted process that begins with the generation of its precursor, 2-ketobutyrate. This alpha-keto acid is derived from several significant metabolic pathways.

Precursor Compounds and Originating Metabolic Pathways Leading to 2-Hydroxybutanoate

The synthesis of 2-hydroxybutanoate is directly dependent on the availability of 2-ketobutyrate, a key intermediate that connects several major metabolic pathways.

The breakdown of the essential amino acids threonine and methionine serves as a primary source of 2-ketobutyrate. nih.govqmul.ac.uk

In the catabolism of threonine , the enzyme threonine dehydratase catalyzes the deamination of threonine, directly yielding 2-ketobutyrate and ammonia. qmul.ac.uknih.gov This pathway is a significant contributor to the cellular pool of 2-ketobutyrate. nih.gov Another, albeit less direct, pathway for threonine degradation involves the enzyme threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate. nih.govpathbank.org This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase to form glycine (B1666218) and acetyl-CoA. nih.govpathbank.org

Methionine catabolism also converges on the production of 2-ketobutyrate. nih.govqmul.ac.uk Through the transsulfuration pathway, methionine is first converted to homocysteine. nih.govhmdb.ca Homocysteine then condenses with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. nih.gov Subsequently, cystathionine γ-lyase cleaves cystathionine to produce cysteine, ammonia, and 2-ketobutyrate. nih.govhmdb.ca

| Amino Acid | Key Enzyme | Reaction | Product |

|---|---|---|---|

| Threonine | Threonine dehydratase | Deamination of threonine | 2-Ketobutyrate |

| Methionine | Cystathionine γ-lyase | Cleavage of cystathionine | 2-Ketobutyrate |

The synthesis of the crucial antioxidant glutathione (B108866) and its constituent amino acid cysteine is another significant source of 2-ketobutyrate. mdpi.comhmdb.ca When cellular demand for glutathione increases, often in response to oxidative stress, the transsulfuration pathway is upregulated to produce more cysteine. hmdb.ca

As described previously, the cleavage of cystathionine by cystathionine γ-lyase is a key step in cysteine synthesis. nih.gov This reaction not only yields cysteine for glutathione synthesis but also releases 2-ketobutyrate as a byproduct. hmdb.cawikipedia.org Therefore, conditions that stimulate glutathione production can lead to an increased flux through this pathway and a corresponding rise in the cellular concentration of 2-ketobutyrate. hmdb.ca

Enzymatic Mechanisms Governing 2-Hydroxybutanoate Formation

Once 2-ketobutyrate is formed, its conversion to 2-hydroxybutanoate is primarily mediated by the action of dehydrogenase enzymes.

The principal enzyme responsible for the conversion of 2-ketobutyrate to 2-hydroxybutanoate is lactate (B86563) dehydrogenase (LDH). LDH is a ubiquitous enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD+. However, LDH exhibits broad substrate specificity and can act on other α-keto acids, including 2-ketobutyrate.

The reduction of 2-ketobutyrate to 2-hydroxybutanoate by LDH is an NADH-dependent reaction. An elevated intracellular NADH/NAD+ ratio, which can occur under conditions of high lipid oxidation, favors the reduction of 2-ketobutyrate to 2-hydroxybutanoate. This reaction is analogous to the reduction of pyruvate to lactate. The enzyme alpha-hydroxybutyrate dehydrogenase (α-HBDH), which is a type of LDH found in cardiac tissue, also catalyzes this reaction.

| Enzyme | Substrate | Cofactor | Product |

|---|---|---|---|

| Lactate Dehydrogenase (LDH) | 2-Ketobutyrate | NADH | 2-Hydroxybutanoate |

| Alpha-hydroxybutyrate dehydrogenase (α-HBDH) | 2-Ketobutyrate | NADH | 2-Hydroxybutanoate |

The 2-oxobutanoate (B1229078) dehydrogenase complex, also known as the branched-chain alpha-keto acid dehydrogenase complex, is a key multi-enzyme system that acts on 2-ketobutyrate. However, its primary role is not in the production of 2-hydroxybutanoate but rather in the catabolism of 2-ketobutyrate.

This enzyme complex catalyzes the irreversible oxidative decarboxylation of 2-ketobutyrate to propionyl-CoA. nih.gov This reaction is a critical step in the metabolism of several amino acids, channeling their carbon skeletons into the tricarboxylic acid (TCA) cycle for energy production. nih.gov The reaction is complex, involving three main enzymatic components and several cofactors, including thiamine (B1217682) pyrophosphate, lipoate, and FAD. nih.gov

Therefore, the 2-oxobutanoate dehydrogenase complex represents a competing pathway for the metabolism of 2-ketobutyrate. While lactate dehydrogenase can reduce 2-ketobutyrate to 2-hydroxybutanoate, the 2-oxobutanoate dehydrogenase complex commits 2-ketobutyrate to a catabolic fate, ultimately leading to its conversion to succinyl-CoA and entry into the TCA cycle. The flux of 2-ketobutyrate through these competing pathways is influenced by the cellular energy state and the redox balance (NADH/NAD+ ratio).

Catabolism and Degradation Pathways of 2-Hydroxybutanoate

The catabolism of sodium 2-hydroxybutanoate is a critical metabolic pathway that channels this short-chain fatty acid into central energy production. This process begins with its oxidation to an alpha-keto acid, followed by a series of enzymatic reactions that ultimately lead to its integration into the tricarboxylic acid (TCA) cycle.

The initial step in the degradation of 2-hydroxybutanoate is its conversion to 2-oxobutanoate. This oxidation reaction is catalyzed by a family of enzymes known as 2-hydroxyacid dehydrogenases.

The enzymatic conversion of 2-hydroxybutanoate to 2-oxobutanoate is carried out by enzymes with 2-hydroxyacid dehydrogenase (2HADH) activity. nih.gov These enzymes are part of a broad family of oxidoreductases that catalyze the reversible, stereospecific reduction of 2-keto acids to 2-hydroxy acids. nih.gov While a specific dehydrogenase solely for 2-hydroxybutanoate is not extensively characterized, enzymes within this family exhibit broad substrate specificity. nih.govnih.gov For instance, the enzyme L-lactate dehydrogenase a-like 6B is known to interact with and convert 2-hydroxybutanoic acid to 2-ketobutyric acid (2-oxobutanoate). hmdb.ca The 2HADH family of enzymes demonstrates varied substrate preferences, and their activity is crucial for the metabolism of various 2-hydroxy acids. nih.gov

The 2-hydroxyacid dehydrogenases that act on 2-hydroxybutanoate are typically cofactor-dependent. nih.gov The most common cofactor systems are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated counterpart, NADP+. nih.govnih.gov These enzymes catalyze the oxidation of the hydroxyl group of 2-hydroxybutanoate, which involves the transfer of electrons from the substrate to the NAD(P)+ cofactor, resulting in the formation of NAD(P)H. nih.gov

The specificity for NAD+ versus NADP+ is determined by the specific amino acid residues within the enzyme's cofactor-binding site. nih.gov While the majority of characterized dehydrogenases involved in this type of metabolism are NAD(P)+-dependent, the existence of entirely NAD-independent systems for this specific conversion is not well-documented in current literature. The reliance on NAD+ links the catabolism of 2-hydroxybutanoate directly to the cell's redox state and energy metabolism. nih.gov

Following its formation, 2-oxobutanoate enters a pathway that converts it into an intermediate of the TCA cycle, thereby allowing for its complete oxidation and energy generation.

The conversion of 2-oxobutanoate to propionyl-CoA is a critical step catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDH). wikipedia.orgnih.gov This multi-enzyme complex is located on the inner membrane of the mitochondria and is responsible for the oxidative decarboxylation of various alpha-keto acids. wikipedia.org Although its primary substrates are the derivatives of branched-chain amino acids, the BCKDH complex exhibits broad substrate specificity and effectively catalyzes the conversion of 2-oxobutanoate. wikipedia.orgnih.gov The reaction involves the removal of a carboxyl group from 2-oxobutanoate and the attachment of the remaining propionyl group to coenzyme A. frontiersin.org

Table 1: Components of the Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH)

| Component | Full Name | Prosthetic Group/Cofactor | Function |

| E1 | 2-Oxoisovalerate dehydrogenase | Thiamine pyrophosphate (TPP) | Catalyzes the decarboxylation of the α-ketoacid. wikipedia.orgyoutube.com |

| E2 | Dihydrolipoyl transacylase | Lipoic acid, Coenzyme A | Transfers the acyl group from TPP to Coenzyme A. wikipedia.orgyoutube.com |

| E3 | Dihydrolipoamide dehydrogenase | Flavin adenine dinucleotide (FAD), NAD+ | Reoxidizes the reduced lipoamide (B1675559) cofactor. wikipedia.orgyoutube.com |

The propionyl-CoA generated from 2-oxobutanoate is further metabolized to enter the TCA cycle as succinyl-CoA. reactome.orgyoutube.com This conversion is a three-step anaplerotic pathway that takes place in the mitochondrial matrix. reactome.org

The first step is the carboxylation of propionyl-CoA to D-methylmalonyl-CoA, a reaction that requires biotin (B1667282) and is catalyzed by propionyl-CoA carboxylase. nih.govresearchgate.net Subsequently, D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. researchgate.net In the final step, L-methylmalonyl-CoA is rearranged to form succinyl-CoA by methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 (adenosylcobalamin) as a cofactor. nih.govresearchgate.net The resulting succinyl-CoA is a direct intermediate of the TCA cycle, thus completing the integration of the carbon skeleton of 2-hydroxybutanoate into the central metabolic pathway for energy production. reactome.orgyoutube.com

Table 2: Enzymatic Conversion of Propionyl-CoA to Succinyl-CoA

| Step | Enzyme | Cofactor/Coenzyme | Substrate | Product |

| 1 | Propionyl-CoA carboxylase | Biotin, ATP | Propionyl-CoA | D-methylmalonyl-CoA |

| 2 | Methylmalonyl-CoA epimerase | None | D-methylmalonyl-CoA | L-methylmalonyl-CoA |

| 3 | Methylmalonyl-CoA mutase | Vitamin B12 (Adenosylcobalamin) | L-methylmalonyl-CoA | Succinyl-CoA |

Microbial Degradation Mechanisms for 2-Hydroxybutanoate and Related Compounds

The microbial breakdown of sodium 2-hydroxybutanoate is a key process in the carbon cycle, enabling microorganisms to utilize this short-chain hydroxy acid as a source of carbon and energy. The degradation is intrinsically linked to the metabolism of its oxidized counterpart, 2-oxobutanoate.

Microbial Utilization and Breakdown of 2-Oxobutanoate

2-Oxobutanoate, also known as alpha-ketobutyrate, is a central intermediate in the catabolism of several amino acids, including threonine and methionine. mdpi.com Its microbial degradation is a crucial metabolic pathway. The primary route for the breakdown of 2-oxobutanoate involves its oxidative decarboxylation to propionyl-CoA. nih.gov This reaction is analogous to the conversion of pyruvate to acetyl-CoA and is catalyzed by a multi-enzyme complex, typically a 2-oxoacid dehydrogenase. While some organisms may possess a specific 2-oxobutanoate dehydrogenase, in many bacteria, this conversion is carried out by the pyruvate dehydrogenase complex, which exhibits broad substrate specificity.

Once formed, propionyl-CoA can enter various metabolic pathways. In many microorganisms, it is carboxylated to methylmalonyl-CoA, which is then rearranged to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This allows for the complete oxidation of the carbon skeleton for energy production or its use in biosynthesis.

Several metabolic pathways can lead to the formation of 2-oxobutanoate in microorganisms. The citramalate (B1227619) pathway, for instance, involves the condensation of pyruvate and acetyl-CoA to generate 2-oxobutanoate, which serves as a precursor for isoleucine biosynthesis but can also be an intermediate in the degradation of methionine and threonine to propionate. mdpi.com

Pathways of Degradation by Specific Microbial Strains (e.g., Pseudomonas stutzeri)

Pseudomonas stutzeri, a versatile Gram-negative bacterium found in diverse environments, is known for its broad metabolic capabilities, including the degradation of various organic compounds. wikipedia.orgnih.govnih.gov Strains of P. stutzeri have been shown to effectively utilize 2-hydroxybutanoate.

The initial step in the degradation of 2-hydroxybutanoate by Pseudomonas stutzeri is its oxidation to 2-oxobutanoate. This conversion is catalyzed by NAD-independent lactate dehydrogenases (iLDHs). nih.govplos.org These enzymes, which are typically membrane-associated, exhibit activity towards a range of α-hydroxy acids, including L-lactate and DL-2-hydroxybutyrate. nih.govplos.orgnih.gov The oxidation of 2-hydroxybutanoate by iLDH directly yields 2-oxobutanoate, which can then enter the central metabolic pathways of the bacterium.

While the specific enzymes responsible for the subsequent degradation of 2-oxobutanoate in P. stutzeri have not been fully elucidated, it is highly probable that the bacterium utilizes a 2-oxoacid dehydrogenase to convert 2-oxobutanoate to propionyl-CoA, consistent with the general microbial degradation pathway. Pseudomonas species are known to possess robust pathways for the metabolism of short-chain fatty acids and their derivatives. asm.orgnih.gov The resulting propionyl-CoA would then likely be channeled into the methylmalonyl-CoA pathway, leading to succinyl-CoA and its subsequent metabolism via the TCA cycle.

The ability of Pseudomonas stutzeri to utilize compounds like 3-hydroxybutanoate further supports its capacity to metabolize short-chain hydroxy acids. nih.gov The degradation of these compounds often involves β-oxidation, a pathway that Pseudomonas species are well-equipped to carry out. asm.org

Table 1: Key Enzymes in the Microbial Degradation of 2-Hydroxybutanoate and Related Compounds

| Enzyme | Function | Microbial Strain Example |

| NAD-independent Lactate Dehydrogenase (iLDH) | Oxidation of 2-hydroxybutanoate to 2-oxobutanoate | Pseudomonas stutzeri |

| 2-Oxoacid Dehydrogenase Complex | Oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA | General microbial pathway |

| Propionyl-CoA Carboxylase | Carboxylation of propionyl-CoA to methylmalonyl-CoA | General microbial pathway |

| Methylmalonyl-CoA Mutase | Isomerization of methylmalonyl-CoA to succinyl-CoA | General microbial pathway |

Chemical and Biocatalytic Synthesis of 2 Hydroxybutanoate

Chemical Synthesis Methodologies for 2-Hydroxybutanoate (B1229357)

Conventional organic synthesis provides a range of methods to produce 2-hydroxybutanoate. These approaches can be broadly categorized into those that yield racemic mixtures and those designed to produce enantiomerically pure forms of the compound.

Racemic 2-hydroxybutanoic acid is commonly prepared using standard organic chemistry transformations. A typical approach involves the nucleophilic substitution of 2-bromobutanoic acid with a hydroxide source, or the hydrolysis of 2-hydroxybutanenitrile, which can be formed from the reaction of propanal with a cyanide source like potassium cyanide followed by acidic workup.

Once the racemic mixture is obtained, separation of the enantiomers (deracemization) is required to obtain the optically pure compounds essential for many applications. This can be accomplished through chemical or enzymatic kinetic resolution.

Chemical Kinetic Resolution : A notable chemical method is the "mix-anhydride" kinetic resolution. In this approach, racemic 2-hydroxyalkanoates are reacted with an achiral diarylacetic acid and a bulky carboxylic anhydride (B1165640), such as pivalic anhydride, in the presence of a chiral acyl-transfer catalyst like (+)-(R)-benzotetramisole ((R)-BTM). This process selectively acylates one enantiomer, allowing for the separation of the resulting (R)-2-acyloxyalkanoate from the unreacted (S)-2-hydroxyalkanoate. The selectivity factors (s-values) for this method can range from 47 to 202, indicating effective separation.

Enzymatic Kinetic Resolution : Biocatalysts can be used to resolve racemic 2-hydroxybutanoate with high efficiency. For instance, an NAD-independent L-lactate dehydrogenase (L-iLDH) can selectively oxidize the L-enantiomer, producing optically active D-2-hydroxybutanoate with a high enantiomeric excess (ee). This biotransformation also coproduces 2-oxobutanoate (B1229078), another valuable chemical intermediate. The D-2-hydroxybutanoate can then be recovered from the reaction mixture using methods like ion-exchange chromatography.

Table 1: Enzymatic Kinetic Resolution of Racemic 2-Hydroxybutanoate

| Product | Biocatalyst | Concentration Achieved | Enantiomeric Excess (ee) | Co-product | Reference |

|---|---|---|---|---|---|

| D-2-Hydroxybutanoate | NAD-independent L-lactate dehydrogenase (L-iLDH) | 0.197 M | 99.1% | 2-Oxobutanoate (0.193 M) |

To avoid the resolution step, methods have been developed to directly synthesize a single enantiomer of 2-hydroxybutanoate. These strategies rely on the use of chiral starting materials or catalysts to control the stereochemical outcome of the reaction.

Enantiopure 2-hydroxybutanoate esters can be synthesized via the stereospecific ring-opening of chiral epoxides. These reactions proceed with a defined stereochemical outcome, transferring the chirality of the precursor to the final product.

Two notable examples for the synthesis of butyl (S)-2-hydroxybutanoate are:

From Butyl (2S,3R)-epoxybutanoate : This method involves a regioselective thiolysis of the epoxybutanoate, which is then followed by a reductive cleavage of the resulting thioether. This two-step process yields butyl (S)-2-hydroxybutanoate with stereochemical retention in quantitative yield.

From Butyl (S)-2,3-epoxypropanoate : A more direct, one-step conversion can be achieved by reacting butyl (S)-2,3-epoxypropanoate with methylmagnesium bromide in the presence of a copper catalyst. This approach provides the desired product in high yield.

Enantiopure 2-hydroxybutanoic acid can be prepared from the corresponding enantiomer of 2-aminobutyric acid. The standard chemical method for this transformation is the diazotization reaction. In this process, the amino acid (e.g., (S)-2-aminobutyric acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The reaction converts the primary amine group into a diazonium salt, which is unstable and readily decomposes, releasing nitrogen gas and forming a carbocation. Subsequent reaction with water yields the corresponding 2-hydroxybutanoic acid. For α-amino acids, this reaction typically proceeds with retention of the original stereochemistry at the chiral center.

Biocatalytic conversion is also possible. For example, cultures of Clostridium butyricum can transform various L-2-amino acids into the corresponding 2-hydroxy acids. However, this particular bioconversion is not always stereoselective.

Derivatization strategies are employed both to control stereochemistry during synthesis (e.g., via kinetic resolution) and to enable the analysis and separation of stereoisomers.

The mix-anhydride method, developed by Isamu Shiina, is a prime example of using derivatization for stereochemical control. By temporarily converting the carboxylic acid into a more reactive mixed anhydride intermediate using reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA), a chiral catalyst can selectively facilitate the acylation of one enantiomer of a racemic alcohol, achieving kinetic resolution.

For analytical purposes, derivatization is crucial for determining the enantiomeric purity of a sample. The stereoisomers of 2-hydroxybutanoic acid can be distinguished by converting them into diastereomeric esters using a chiral derivatizing agent, which can then be separated and quantified using chromatography. A study demonstrated the effective separation of 2-hydroxybutyrate (2-HB) enantiomers by derivatizing them with S-PGME (propanoic acid, 2-((methoxycarbonyl)amino)-3-phenyl-, methyl ester) and S-PAME (propanoic acid, 2-((methoxycarbonyl)amino)-3-phenyl-, 1-(pentafluorophenyl) ethyl ester). The resulting diastereomers exhibit different retention times (ΔRt) on a liquid chromatography column, allowing for their resolution.

Table 2: Chromatographic Resolution of 2-Hydroxybutyrate (2-HB) Enantiomers via Derivatization

| Derivatizing Agent | Derivative Pair | Retention Time Difference (ΔRt) | Reference |

|---|---|---|---|

| S-PGME | S-PGME derivative of R-2-HB vs. S-2-HB | 1.2 min | |

| S-PAME | S-PAME derivative of R-2-HB vs. S-2-HB | 1.3 min |

Stereoselective and Enantioselective Synthesis of 2-Hydroxybutanoate Enantiomers

Biocatalytic Production Strategies for 2-Hydroxybutanoate

Biocatalysis offers an environmentally benign and highly selective route to enantiopure 2-hydroxybutanoates. These methods utilize whole microbial cells or isolated enzymes to catalyze specific transformations.

One major strategy is the direct, asymmetric synthesis from achiral precursors. A cascade biocatalysis system has been developed in Escherichia coli to produce optically pure (S)-2-hydroxybutyric acid from L-threonine, an inexpensive bulk chemical. This engineered pathway employs three key enzymes: L-threonine deaminase (TD), NAD-dependent L-lactate dehydrogenase (LDH), and alcohol dehydrogenase (ADH). The threonine deaminase first converts L-threonine to 2-oxobutyrate, which is then asymmetrically reduced by the dehydrogenase to yield the final (S)-2-hydroxybutyric acid.

Another biocatalytic approach is the kinetic resolution of a pre-existing racemic mixture, as previously described. The use of NAD-independent L-lactate dehydrogenase (L-iLDH) is highly effective for producing D-2-hydroxybutanoate with an enantiomeric excess of 99.1% from a racemic mixture. Additionally, microorganisms such as Clostridium butyricum have been shown to convert L-2-amino acids into their corresponding 2-hydroxy acids, providing another potential biosynthetic pathway.

Whole-Cell Biocatalysis Systems for 2-Hydroxybutanoate Production

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalytic units. This approach is particularly advantageous for multi-step reactions that require cofactors, as the cell's native metabolic machinery can handle cofactor regeneration, eliminating the need to add expensive cofactors externally mdpi.com.

Metabolically engineered microorganisms, particularly Escherichia coli, have been developed as efficient whole-cell biocatalysts for the production of 2-hydroxybutanoate. A notable strategy involves creating a synthetic metabolic pathway in E. coli to convert a readily available substrate, such as L-threonine, into optically pure (S)-2-hydroxybutanoate ((S)-2-HBA) nih.gov.

This is achieved by co-expressing a coordinated multi-enzyme system within a single E. coli cell. The core components of this engineered system include:

L-threonine deaminase (TD): This enzyme initiates the pathway by converting L-threonine into the key intermediate, 2-oxobutyric acid.

NAD-dependent L-lactate dehydrogenase (LDH): This enzyme reduces 2-oxobutyric acid to the final product, (S)-2-HBA.

Formate dehydrogenase (FDH): This enzyme is crucial for regenerating the NADH cofactor required by the LDH, ensuring the continuous operation of the catalytic cycle nih.gov.

To optimize production, metabolic engineering techniques such as promoter engineering are employed. By using promoters of varying strengths to control the expression of the deaminase and dehydrogenase enzymes, researchers can balance the pathway flux. This coordination prevents the accumulation of the intermediate 2-oxobutyric acid and maximizes the conversion to the desired 2-hydroxybutanoate product nih.gov.

Another approach in E. coli involves the biosynthesis of polyhydroxyalkanoates (PHAs) that incorporate 2-hydroxybutyrate monomers. By expressing an evolved PHA synthase along with specific butyryl-CoA transferases, engineered E. coli can produce polymers containing 2-hydroxybutyrate from glucose and sodium 2-hydroxybutyrate supplied in the medium nih.gov. This demonstrates the capability of engineered E. coli to utilize and incorporate 2-hydroxybutyrate into biopolymers nih.gov.

The production of chiral 2-hydroxybutanoate in whole-cell systems is a prime example of a well-designed cascade enzyme system. A cascade reaction involves a series of consecutive chemical reactions where the product of one step serves as the substrate for the next, all occurring in a single pot mdpi.com.

In the engineered E. coli system for (S)-2-HBA production, the enzymatic cascade is designed as follows:

Step 1: L-threonine is converted to 2-oxobutyric acid by L-threonine deaminase.

Step 2: 2-oxobutyric acid is stereoselectively reduced to (S)-2-hydroxybutyric acid by an NAD-dependent L-lactate dehydrogenase.

Step 3 (Cofactor Regeneration): Formate dehydrogenase simultaneously oxidizes formate to regenerate the NADH consumed in Step 2 nih.gov.

By housing this entire cascade within a single recombinant E. coli strain, the system becomes highly efficient. This whole-cell approach led to the production of (S)-2-HBA at a high titer of 143 g/L with a molar yield of 97% from L-threonine within 16 hours nih.gov.

The principles of cascade design have also been applied to produce derivatives like (R)- and (S)-2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) from L-methionine. This involves a basic module that converts the amino acid to its corresponding α-keto acid, followed by an extender module containing a specific dehydrogenase to produce the desired (R)- or (S)-hydroxy acid researchgate.net. These engineered whole-cell catalyst systems achieved HMTBA titers exceeding 96 g/L, showcasing the power of modular cascade biocatalysis for producing chiral 2-hydroxy acids researchgate.net.

| Engineered Strain | Key Enzymes Co-expressed | Substrate | Product | Titer (g/L) | Molar Yield (%) | Time (h) |

|---|---|---|---|---|---|---|

| E. coli BL21 (P21285FDH-T7V7827) | L-threonine deaminase (TD), L-lactate dehydrogenase (LDH), Formate dehydrogenase (FDH) | L-Threonine | (S)-2-Hydroxybutanoate | 143 | 97 | 16 |

Enzyme-Mediated Kinetic Resolution of Racemic 2-Hydroxybutanoate Mixtures

Kinetic resolution is a widely used method for separating racemic mixtures into their constituent enantiomers. This technique relies on the differential reaction rates of a chiral catalyst, such as an enzyme, with the two enantiomers of a racemic substrate.

An effective method for the kinetic resolution of racemic 2-hydroxybutanoate involves the use of NAD-independent L-lactate dehydrogenase (L-iLDH). This enzyme selectively oxidizes L-2-hydroxybutanoate to 2-oxobutanoate, leaving the D-enantiomer unreacted. This process provides a green and desirable alternative for producing optically active D-2-hydroxybutanoate, an important intermediate for pharmaceuticals and biodegradable polymers researchgate.net.

The enzyme L-iLDH, particularly from Pseudomonas stutzeri, has been shown to rapidly oxidize L-2-hydroxybutanoate (also referred to as L-2-hydroxybutyrate) while showing no activity towards the D-isomer nih.govrsc.org. This high enantioselectivity allows for the production of D-2-hydroxybutanoate with high enantiomeric excess.

In a practical application, a biocatalyst containing L-iLDH was used to resolve a racemic mixture of 2-hydroxybutanoate. The process successfully produced D-2-hydroxybutanoate at a concentration of 0.197 M with a high enantiomeric excess of 99.1%. Concurrently, the co-product, 2-oxobutanoate, was generated at a concentration of 0.193 M from the oxidation of the L-enantiomer researchgate.net.

| Substrate | Apparent Km (μM) | Vmax (μmol·min-1·mg-1) | Electron Acceptor |

|---|---|---|---|

| L-2-hydroxybutanoate | 99 ± 3.9 | 305.4 ± 7.9 | MTT |

Advanced Analytical Techniques for 2 Hydroxybutanoate Characterization

Chromatographic Separation and Detection of 2-Hydroxybutanoate (B1229357)

Chromatographic methods are fundamental in separating 2-hydroxybutanoate from complex biological samples, thereby enabling its accurate detection and quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of 2-Hydroxybutanoate

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of 2-hydroxybutanoate. nih.govpreprints.org This method offers high sensitivity and specificity, allowing for the detection of the compound even at low concentrations in complex biological fluids. preprints.org The process typically involves a derivatization step to increase the volatility of 2-hydroxybutanoate, making it suitable for gas chromatography. preprints.orgsemanticscholar.org Following chromatographic separation, the mass spectrometer provides detailed molecular information, enabling confident identification and quantification. preprints.org

One validated GC-MS method for quantifying 2-hydroxybutyrate in human serum involves a simple liquid-liquid extraction followed by a rapid, microwave-assisted derivatization. nih.gov This method has demonstrated acceptable accuracy, precision, and recovery, with a limit of quantification of 5 µM. nih.gov The use of an internal standard, such as a deuterated form of the analyte, is common to ensure accuracy. nih.gov Selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity by targeting characteristic ions of the derivatized 2-hydroxybutanoate. nih.gov

| Parameter | Value |

| Limit of Quantification (LOQ) | 5 µM |

| Intra- and Inter-day Imprecision | <8% |

| Accuracy | 96-101% |

| Stability of Derivatized Extracts | Up to 96 hours |

| This table summarizes the performance characteristics of a validated GC-MS method for 2-hydroxybutyrate quantification in human serum. nih.gov |

Effective sample preparation and derivatization are critical for successful GC-MS analysis of 2-hydroxybutanoate. semanticscholar.org The primary goal of derivatization is to convert the non-volatile 2-hydroxybutanoate into a more volatile and thermally stable compound suitable for GC analysis. semanticscholar.orggcms.cz This chemical modification also improves chromatographic peak shape and detection sensitivity. semanticscholar.orggcms.cz

A common derivatization approach is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a silyl (B83357) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used. nih.govscispace.com Microwave-assisted derivatization has been shown to significantly reduce the reaction time to as little as two minutes. nih.gov

The sample preparation procedure typically involves an extraction step to isolate 2-hydroxybutanoate from the biological matrix. Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common method. nih.gov For some applications, an extractionless technique has been developed where an aqueous sample can be directly derivatized, simplifying the workflow. nih.gov

| Step | Description |

| Extraction | Liquid-liquid extraction with ethyl acetate to isolate 2-hydroxybutanoate from the sample matrix. nih.gov |

| Derivatization | Reaction with BSTFA:TMCS (99:1) to form trimethylsilyl (B98337) ester derivatives. nih.gov |

| Heating | Microwave irradiation for 2 minutes to accelerate the derivatization reaction. nih.gov |

| This table outlines a typical optimized sample preparation and derivatization protocol for the GC-MS analysis of 2-hydroxybutanoate. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS, ESI-MS/MS) for 2-Hydroxybutanoate Detection

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become indispensable for the sensitive and specific detection of 2-hydroxybutanoate in various biological samples. nih.govmdpi.com These techniques are particularly advantageous as they often require less extensive sample preparation and can analyze a wide range of compounds. mdpi.com LC-MS/MS enhances specificity by selecting a precursor ion of 2-hydroxybutanoate and then fragmenting it to produce characteristic product ions, which are then detected. springernature.comescholarship.org

A recently developed LC-MS/MS method allows for the quantification of 2-hydroxybutyrate (referred to as alpha-hydroxybutyrate in the study) along with other ketone bodies in serum and plasma. nih.gov This method utilizes a simple protein precipitation step for sample preparation and achieves chromatographic separation of isomers like gamma-hydroxybutyrate. nih.gov The use of electrospray ionization (ESI) is common for generating ions of the analytes for mass spectrometric detection. nih.gov

| Parameter | Detail |

| Chromatographic Separation | Baseline resolution of 2-hydroxybutyrate from its isomers. nih.gov |

| Sample Preparation | Protein precipitation with a methanol (B129727) and acetonitrile (B52724) mixture. springernature.com |

| Ionization | Electrospray ionization (ESI). nih.gov |

| Detection | Multiple reaction monitoring (MRM) for high specificity and sensitivity. springernature.com |

| This table highlights key aspects of an LC-MS/MS method for the detection of 2-hydroxybutanoate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Hydroxybutanoate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about metabolites, including 2-hydroxybutanoate, in biological samples. nih.gov ¹H NMR, in particular, is widely used for metabolite profiling. nih.gov

¹H NMR for Metabolite Profiling and Quantification of 2-Hydroxybutanoate

¹H NMR spectroscopy allows for the identification and quantification of a wide range of metabolites in a single experiment, making it a valuable tool for metabolomics. oeno-one.euuab.edu The unique chemical environment of each proton in 2-hydroxybutanoate results in a characteristic set of signals in the ¹H NMR spectrum, enabling its identification. ucl.ac.uk For quantification, the area of a specific NMR signal is proportional to the concentration of the metabolite. nih.gov

The accuracy of quantification can be influenced by the sample preparation method. nih.gov Studies have shown that for 2-hydroxybutyrate, glycerophospholipid solid-phase extraction (g-SPE) can yield better quantification results compared to other methods like methanol precipitation or ultrafiltration. nih.gov The addition of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is crucial for accurate chemical shift referencing and can also be used for quantification. oeno-one.eu

| Sample Treatment Method | Suitability for 2-Hydroxybutyrate Quantification |

| Carr-Purcell-Meiboom-Gill (CPMG) | Less suitable |

| Ultrafiltration | Less suitable |

| Protein Precipitation with Methanol | Less suitable |

| Glycerophospholipid Solid-Phase Extraction (g-SPE) | More suitable |

| This table compares different sample treatment methods for the quantification of 2-hydroxybutyrate by ¹H NMR. nih.gov |

Enantiomeric Discrimination of 2-Hydroxybutanoate Using Advanced NMR Techniques

Distinguishing between the enantiomers (D- and L-forms) of 2-hydroxybutanoate is often biologically important. nih.gov Standard NMR techniques cannot differentiate between enantiomers in an achiral environment. nih.gov However, advanced NMR methods can achieve this discrimination.

One approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. nih.gov The resulting diastereomers have distinct NMR spectra, allowing for their individual identification and quantification. For instance, derivatization with diacetyl-L-tartaric anhydride (B1165640) (DATAN) can produce diastereomers of hydroxy acids that are distinguishable by NMR. nih.gov This method provides a non-destructive way to analyze enantiomeric composition. nih.gov Another strategy employs chiral solvating agents or chiral shift reagents, which interact differently with each enantiomer, leading to separate NMR signals. nih.gov

| Technique | Principle |

| Chiral Derivatizing Agents | Reacts with enantiomers to form diastereomers with distinct NMR spectra. nih.govuniupo.it |

| Chiral Solvating Agents | Forms transient diastereomeric complexes with enantiomers, leading to different chemical shifts. nih.gov |

| Chiral Shift Reagents | Induces different chemical shifts for the enantiomers through interaction. nih.gov |

| This table summarizes advanced NMR techniques for the enantiomeric discrimination of 2-hydroxybutanoate. |

Diastereomer Formation for Chiral Resolution of 2-Hydroxybutanoate Enantiomers

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is a significant analytical challenge. A common and effective strategy for the chiral resolution of 2-hydroxybutanoate enantiomers is their conversion into diastereomers. wikipedia.orgwikipedia.org This process involves reacting the racemic mixture of (R)- and (S)-2-hydroxybutanoate with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility, melting point, and chromatographic retention times, allowing for their separation by standard techniques like crystallization or chromatography. wikipedia.orglibretexts.org

The carboxyl group and the hydroxyl group of 2-hydroxybutanoate are the primary sites for derivatization. Various chiral reagents have been employed for this purpose. For instance, chiral amines are often used to form diastereomeric salts with the carboxylic acid moiety. libretexts.org A notable example involves the use of (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) as a chiral derivatizing agent for 2-hydroxybutyrate (2-HB) enantiomers. rhhz.netccspublishing.org.cn The reaction between the racemic 2-HB and enantiomerically pure PMP forms two distinct diastereomers. These diastereomers can then be effectively separated using reverse-phase liquid chromatography. rhhz.netccspublishing.org.cn This approach not only facilitates separation but also significantly enhances detection sensitivity in mass spectrometry due to the introduction of an easily ionizable tertiary amino group from the PMP molecule. ccspublishing.org.cnresearchgate.net

Another class of reagents, such as (+)- or (−)-diacetyl-L-tartaric anhydride (DATAN), reacts with the hydroxyl group of hydroxy acids to form stable diastereomeric esters. nih.gov The selection of the appropriate chiral derivatizing agent and reaction conditions is crucial for achieving efficient derivatization and baseline separation of the resulting diastereomers. researchgate.netnih.gov

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Separation Technique | Reference |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | Carboxyl group | Diastereomeric amides | Liquid Chromatography-Mass Spectrometry (LC-MS) | rhhz.net, ccspublishing.org.cn |

| (+)- or (−)-Diacetyl-L-tartaric anhydride (DATAN) | Hydroxyl group | Diastereomeric esters | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS | nih.gov |

| (S)-Anabasine ((S)-ANA) | Carboxyl group | Diastereomeric amides | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

Application of Advanced NMR Methodologies (e.g., 2D NMR, Diffusion Ordered Spectroscopy (DOSY)) for 2-Hydroxybutanoate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Advanced NMR techniques, such as 2D NMR and Diffusion Ordered Spectroscopy (DOSY), offer deeper insights into the structure and solution behavior of sodium 2-hydroxybutanoate.

2D NMR Spectroscopy provides information on the connectivity of atoms within a molecule. For sodium 2-hydroxybutanoate, a Correlation Spectroscopy (COSY) experiment would reveal scalar couplings between protons on adjacent carbon atoms. For instance, the proton on the chiral carbon (C2) would show a correlation to the protons of the adjacent methylene (B1212753) group (C3), which in turn would correlate with the protons of the terminal methyl group (C4). This confirms the carbon backbone structure of the butanoate chain.

Diffusion Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukspectroscopyeurope.com The diffusion coefficient is related to the size and shape of the molecule. In a DOSY experiment on a pure sample of sodium 2-hydroxybutanoate dissolved in a solvent like D₂O, all proton signals corresponding to the 2-hydroxybutanoate anion should align at the same diffusion coefficient value in the 2D DOSY plot. mestrelab.com This provides a unique signature for the molecule in solution and can be used to confirm the sample's purity. Any impurities would likely have different sizes and shapes, and thus different diffusion coefficients, appearing at different vertical positions in the DOSY spectrum. spectroscopyeurope.com This technique is particularly useful for analyzing mixtures without prior separation. manchester.ac.uk

| NMR Technique | Information Obtained for Sodium 2-Hydroxybutanoate | Purpose |

| 1D ¹H NMR | Chemical shifts and coupling constants of protons. | Confirms the presence of ethyl, methine, and hydroxyl protons. |

| 1D ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the four distinct carbon environments (methyl, methylene, methine, carboxyl). |

| 2D COSY | Correlation between coupled protons (e.g., H2-H3, H3-H4). | Establishes the connectivity of the carbon backbone. |

| 2D HSQC/HMQC | Correlation between protons and their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. |

| 2D DOSY | Diffusion coefficient of the molecule in solution. | Confirms purity by showing all signals from the molecule have the same diffusion rate; separates signals from impurities. |

Development of Other Spectroscopic and Hybrid Analytical Approaches for 2-Hydroxybutanoate

The analysis of sodium 2-hydroxybutanoate benefits significantly from the use of hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method. chemijournal.comnih.gov These hybrid approaches offer enhanced selectivity and sensitivity, making them ideal for analyzing complex samples. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of organic acids like 2-hydroxybutanoate. longdom.org It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. As discussed previously, when combined with chiral derivatization, LC-MS allows for the successful separation and quantification of D- and L-2-hydroxybutanoate enantiomers. rhhz.netccspublishing.org.cn The mass spectrometer provides molecular weight information and fragmentation patterns, which serve to confirm the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique. For GC analysis, the non-volatile sodium 2-hydroxybutanoate must first be derivatized to a more volatile form, typically by esterification of the carboxylic acid and silylation of the hydroxyl group. GC-MS is particularly effective for separating and identifying the enantiomers of 2-hydroxybutanoate after derivatization with a chiral reagent. nih.gov

Other Hyphenated Techniques are also applicable. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural identification of separated components. chemijournal.comLiquid Chromatography-Fourier Transform Infrared (LC-FTIR) spectroscopy can provide information about the functional groups present in the molecule as it is separated, as the carboxyl and hydroxyl groups of 2-hydroxybutanoate have characteristic absorption bands in the infrared spectrum. nih.gov These advanced methods provide a powerful toolkit for the detailed characterization of sodium 2-hydroxybutanoate in various research contexts.

Enzymology and Advanced Research Methodologies for 2 Hydroxybutanoate Converting Enzymes

Enzymatic Catalysis Mechanisms Relevant to 2-Hydroxybutanoate (B1229357)

The conversion of 2-hydroxybutanoate is primarily carried out by oxidoreductases, specifically dehydrogenases, which catalyze the reversible oxidation of the hydroxyl group to a keto group. This reaction is fundamental to the compound's role in cellular metabolism.

Detailed Dehydrogenase Reaction Mechanisms and Substrate Specificity with 2-Hydroxybutanoate (e.g., Lactate (B86563) Dehydrogenase, 2-Hydroxybutanoate Dehydrogenase)

Dehydrogenases catalyze the interconversion of 2-hydroxybutanoate and 2-oxobutanoate (B1229078) (also known as α-ketobutyrate) with the concomitant reduction or oxidation of a nicotinamide (B372718) cofactor, typically NAD⁺/NADH. The general reaction involves the transfer of a hydride ion from the C2 carbon of 2-hydroxybutanoate to NAD⁺, forming 2-oxobutanoate, NADH, and a proton (H⁺). This mechanism is fundamental to the function of enzymes in the β-hydroxyacid dehydrogenase family. nih.gov

Lactate Dehydrogenase (LDH): Lactate dehydrogenase (EC 1.1.1.27) is a well-characterized enzyme that primarily catalyzes the conversion of pyruvate (B1213749) to lactate. nih.gov However, it exhibits broad substrate specificity and can also act on other 2-hydroxyacids and 2-ketoacids. nih.gov 2-hydroxybutanoate is a substrate for LDH, although the enzyme's efficiency with this molecule can be lower than with its primary substrate, lactate. researchgate.net The reaction proceeds via a ternary complex involving the enzyme, the substrate, and the NAD⁺/NADH cofactor. nih.gov The active site contains key residues, such as histidine and arginine, that are crucial for binding the substrate and facilitating the hydride transfer. nih.govacs.org

The substrate specificity of LDH is influenced by the composition of its subunits. LDH is a tetramer composed of M (muscle) and H (heart) subunits, which can combine to form five different isoenzymes (LDH-1 to LDH-5). nih.gov These isoenzymes have distinct kinetic properties. For instance, the M-subunit (LDHA) has a higher affinity for pyruvate, favoring the conversion to lactate, while the H-subunit (LDHB) has a higher affinity for lactate. nih.gov Mouse LDHD has been shown to be a general dehydrogenase for a range of D-2-hydroxyacids with hydrophobic side chains, exhibiting higher catalytic efficiency for substrates like D-2-hydroxybutyrate and D-2-hydroxyvalerate compared to D-lactate. researchgate.net

2-Hydroxybutanoate Dehydrogenase and 3-Hydroxybutyrate (B1226725) Dehydrogenase: While specific 2-hydroxybutanoate dehydrogenases are not as extensively characterized as LDH, other hydroxyacid dehydrogenases provide mechanistic insights. 3-hydroxybutyrate dehydrogenase (HBDH; EC 1.1.1.30), for example, catalyzes the reversible oxidation of (R)-3-hydroxybutanoate to acetoacetate (B1235776). acs.orgnih.gov Kinetic studies of HBDH reveal a steady-state ordered Bi Bi mechanism, where the NAD⁺ cofactor binds to the enzyme first, followed by the substrate. nih.gov The chemical mechanism involves concerted, though not perfectly synchronous, proton and hydride transfers. acs.orgnih.gov This general mechanism is expected to be conserved across dehydrogenases acting on similar short-chain hydroxy acids like 2-hydroxybutanoate.

The table below summarizes the kinetic parameters of select dehydrogenases with relevant substrates, illustrating their substrate specificity.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Source |

|---|---|---|---|---|---|

| Mouse LDHD | D-Lactate | 0.34 | 10.3 | 30.3 | researchgate.net |

| Mouse LDHD | D-2-Hydroxybutanoate | 0.18 | 13.0 | 72.2 | researchgate.net |

| Mouse LDHD | D-2-Hydroxyvalerate | 0.14 | 12.8 | 91.4 | researchgate.net |

| Human Class I γγ ADH | Acetaldehyde (Dismutation) | 30 | 3 | 0.1 | nih.gov |

| Human Class I γγ ADH | 5-HIAL (Reduction) | 0.033 | 6.7 | 203 | nih.gov |

Structural Basis of Enzyme-Substrate Interactions with 2-Hydroxybutanoate

The precise positioning of 2-hydroxybutanoate within the enzyme's active site is critical for catalysis. This interaction is governed by the three-dimensional structure of the enzyme and the specific amino acid residues that form the binding pocket.

Active Site Analysis and Binding Specificity of 2-Hydroxybutanoate-Converting Enzymes

High-resolution crystal structures of dehydrogenases in complex with substrates or inhibitors have provided detailed maps of their active sites.

For 3-hydroxybutyrate dehydrogenase (HBDH) from Alcaligenes faecalis, structural analysis reveals that the substrate, D-3-hydroxybutyrate, is held in place on the nicotinamide plane of the bound NAD⁺ cofactor. researchgate.net The substrate's carboxylate group forms four hydrogen bonds with conserved amino acid residues, while its methyl group fits into a hydrophobic pocket. researchgate.netresearchgate.net This precise orientation facilitates a hydrogen bond between the substrate's hydroxyl group and a key catalytic residue, Tyrosine-155 (Tyr155), positioning the C3-hyrdogen for transfer to NAD⁺. researchgate.netresearchgate.net The movement of a flexible loop containing Gln196 also contributes to substrate binding and catalysis. researchgate.net

In lactate dehydrogenase (LDH) , the active site is a highly conserved pocket containing catalytically essential residues. nih.gov Key amino acids include His193 (in humans), which acts as a proton shuttle, and Arg171, which binds the carboxylate group of the substrate. nih.govacs.org The specificity for different 2-hydroxyacids is determined by the size and hydrophobicity of the binding pocket. For instance, in mouse LDHD, a moderately elastic hydrophobic subsite accommodates the side chains of various D-2-hydroxyacids, explaining its higher efficiency for substrates with larger hydrophobic groups than D-lactate. researchgate.net Structural analysis shows that substrates that cannot bind favorably in this pocket, such as those with hydrophilic moieties or incorrect stereochemistry (L-isomers), are not processed. researchgate.net

The table below details key active site residues and their functions in relevant dehydrogenases.

| Enzyme | Key Residue | Function in Catalysis | Source |

|---|---|---|---|

| D-3-Hydroxybutyrate Dehydrogenase (A. faecalis) | Tyr155 | Forms hydrogen bond with substrate's hydroxyl group; acts as proton donor/acceptor. | researchgate.net |

| D-3-Hydroxybutyrate Dehydrogenase (A. faecalis) | Ser142 | Donates hydrogen bond to Tyr155, influencing its ionization state. | researchgate.net |

| D-3-Hydroxybutyrate Dehydrogenase (A. faecalis) | Gln94, Gln196 | Form hydrogen bonds with the substrate's carboxylate group. | researchgate.net |

| Lactate Dehydrogenase (Human) | His193 | Proton transfer during catalysis. | nih.gov |

| Lactate Dehydrogenase (Human) | Arg171 | Binds the carboxylate group of the substrate. | acs.org |

| Lactate Dehydrogenase (Human) | Asp168, Arg106, Thr246 | Contribute to substrate and cofactor binding and positioning. | nih.gov |

Computational and Systems Biology Approaches in 2-Hydroxybutanoate Research

Advanced computational tools are increasingly used to analyze and engineer enzymatic reactions and metabolic pathways involving 2-hydroxybutanoate. These methods range from modeling the kinetics of a single enzyme to designing complex, multi-enzyme networks.

Kinetic Modeling of Enzymatic Reactions Involving 2-Hydroxybutanoate

Kinetic modeling provides a mathematical framework to describe and predict the rate of enzyme-catalyzed reactions. By fitting experimental data to models like the Michaelis-Menten equation, key parameters such as the Michaelis constant (K_m), turnover number (k_cat), and catalytic efficiency (k_cat/K_m) can be determined. youtube.commdpi.com These parameters are crucial for quantifying an enzyme's affinity for 2-hydroxybutanoate and its catalytic power.

For reactions involving 2-hydroxybutanoate, kinetic models can help elucidate the reaction mechanism, identify rate-limiting steps, and understand the effects of inhibitors or allosteric modulators. nih.gov For example, kinetic isotope effects combined with modeling were used to demonstrate that hydride transfer is not rate-limiting in the reduction of acetoacetate by HBDH but becomes more so with a non-native substrate. nih.gov More complex models are used for processes like the production of biopolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where the kinetics of substrate consumption and polymer formation are tracked over time in bioreactors. psecommunity.orgnih.gov These models can account for factors like substrate inhibition and multiple carbon sources, enabling the optimization of production processes. youtube.compsecommunity.org

Design Principles for Enzymatic Reaction Networks Incorporating 2-Hydroxybutanoate Metabolism

Systems biology applies engineering principles to design and construct novel metabolic pathways. The creation of synthetic enzymatic reaction networks for the production of valuable chemicals from simple precursors is a major goal of this field. nih.gov Several design principles guide the construction of these networks:

Modularity: Pathways are designed as distinct modules that can be individually optimized and then combined. researchgate.net

Enzyme Selection and Engineering: Enzymes for novel pathways are often identified by screening candidates that act on structurally similar substrates. nih.govresearchgate.net Their activity and specificity can then be improved through rational design and directed evolution. For instance, lactate dehydrogenase has been engineered to efficiently reduce 2-oxo-4-hydroxybutyrate, a key step in a synthetic pathway to produce 2,4-dihydroxybutyrate. researchgate.net

Metabolic Flux Optimization: The host organism's metabolism is often modified to channel precursors towards the synthetic pathway and prevent the diversion of intermediates to competing reactions. researchgate.net

Synthetic pathways for producing 2,4-dihydroxybutyric acid (DHB), a derivative of 2-hydroxybutanoate, have been successfully designed and implemented in Escherichia coli. One such pathway starts from the natural metabolite homoserine, using a homoserine transaminase and an engineered OHB reductase. researchgate.net Another pathway was designed starting from malate, employing novel, rationally designed kinase and dehydrogenase activities. nih.govaiche.org These examples demonstrate how fundamental principles of enzymology and systems biology can be integrated to create new-to-nature metabolic routes involving 2-hydroxybutanoate and its derivatives.

Broader Academic Implications and Future Research Trajectories for 2 Hydroxybutanoate

Role of 2-Hydroxybutanoate (B1229357) in Intermediary Metabolism Flux and Regulation in Biological Systems

2-Hydroxybutanoate is a byproduct of normal metabolic pathways, but its production rate can increase significantly under conditions of metabolic imbalance. wikipedia.org It is primarily generated in the liver from the catabolism of amino acids like L-threonine and L-methionine, and during the synthesis of the antioxidant glutathione (B108866). wikipedia.orghmdb.cahmdb.ca These pathways converge on the intermediate alpha-ketobutyrate (α-KB). hmdb.canih.gov

Under normal physiological conditions, α-KB is efficiently converted to propionyl-CoA and enters the citric acid cycle for energy production. nih.govnih.gov However, under states of metabolic stress, such as insulin (B600854) resistance or high rates of fat oxidation, the cellular balance of key coenzymes shifts. Specifically, an increase in the ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+) favors the reduction of α-KB to 2-hydroxybutanoate. hmdb.canih.govnih.gov This reaction is catalyzed by enzymes such as lactate (B86563) dehydrogenase (LDH) and alpha-hydroxybutyrate dehydrogenase (α-HBDH). nih.govnih.gov

The accumulation of 2-hydroxybutanoate is therefore a direct reflection of redox imbalance and metabolic flux redirection. For instance, increased oxidative stress elevates the demand for glutathione synthesis. wikipedia.orghmdb.ca This diverts the amino acid homocysteine into the transsulfuration pathway to produce cysteine, a building block for glutathione, releasing α-KB as a byproduct. wikipedia.org The subsequent increase in NADH from associated processes like fatty acid oxidation drives the conversion of this excess α-KB into 2-hydroxybutanoate. nih.govnih.gov Consequently, elevated levels of 2-hydroxybutanoate serve as a sensitive, early biomarker for metabolic dysregulation, including insulin resistance, impaired glucose tolerance, and oxidative stress, often appearing before clinical symptoms of diseases like type 2 diabetes manifest. nih.govnih.govrupahealth.comdoaj.org

Table 1: Factors Influencing 2-Hydroxybutanoate Metabolic Flux

| Metabolic Condition | Key Pathway(s) Affected | Mechanism of Increased 2-HB Production | Primary Outcome |

|---|---|---|---|

| Insulin Resistance | Fatty Acid Oxidation, Glycolysis | Increased lipid oxidation leads to a higher NADH/NAD+ ratio, favoring the reduction of α-ketobutyrate. nih.govnih.gov | Indicator of metabolic inflexibility and early diabetes risk. nih.gov |

| Oxidative Stress | Glutathione Synthesis, Transsulfuration Pathway | Increased demand for glutathione boosts cysteine synthesis, generating α-ketobutyrate as a byproduct. wikipedia.orghmdb.ca | Marker of cellular stress and antioxidant demand. |

Advanced Applications of 2-Hydroxybutanoate in Metabolic Engineering and Industrial Biotechnology

The unique chemical structure of 2-hydroxybutanoate, a four-carbon hydroxy acid, makes it an attractive target for metabolic engineering and a potential platform chemical for industrial biotechnology. A primary area of application is in the synthesis of biodegradable polymers known as polyhydroxyalkanoates (PHAs). PHAs are microbially produced polyesters that offer a sustainable alternative to petroleum-based plastics. nih.govresearchgate.net

While poly(3-hydroxybutyrate) (PHB) is the most well-known PHA, the incorporation of different monomers, including 2-hydroxybutanoate (2HB), can create novel biopolymers with tailored physical properties. nih.govtarjomefa.com For example, research has demonstrated the creation of a unique biopolymer, poly(2-hydroxybutyrate-b-3-hydroxybutyrate) [P(2HB-b-3HB)], by an engineered Escherichia coli strain. mdpi.com This was achieved by using a modified PHA synthase enzyme capable of incorporating 2HB monomers, highlighting the potential to create artificial PHAs with distinct and potentially superior characteristics compared to naturally occurring ones. mdpi.com

Metabolic engineering strategies are crucial for the efficient production of 2-hydroxybutanoate and its subsequent polymerization. This involves:

Pathway Engineering: Introducing and optimizing synthetic metabolic pathways in microbial hosts like E. coli or yeast. nih.govasm.orgnih.gov This can involve overexpressing genes that channel metabolic precursors towards α-ketobutyrate and subsequently to 2-hydroxybutanoate.

Enzyme Engineering: Modifying key enzymes, such as PHA synthases, to have a broader substrate specificity, enabling them to incorporate non-native monomers like 2HB. mdpi.com

Fermentation Optimization: Developing cost-effective fermentation processes using renewable feedstocks to reduce the high production costs that have historically limited the widespread use of PHAs. ijnrd.org

The development of such microbial cell factories could enable the large-scale production of 2HB-containing copolymers. These novel bioplastics could possess enhanced flexibility, different degradation rates, and improved thermal properties compared to traditional PHAs, opening up new applications in medicine (e.g., tissue engineering scaffolds, drug delivery systems) and industry (e.g., packaging, agriculture). researchgate.netresearchgate.netsfu-kras.ru

Table 2: Potential Applications of 2-Hydroxybutanoate-Based Biopolymers

| Biopolymer Type | Engineered Feature | Potential Properties | Potential Applications |

|---|---|---|---|

| Poly(2-hydroxybutyrate) Homopolymer | Utilization of 2HB as the sole monomer | Potentially different crystallinity and mechanical strength compared to PHB. | Specialty plastics, medical implants. |

| P(2HB-co-3HB) Copolymer | Incorporation of both 2HB and 3HB monomers | Enhanced flexibility, lower melting point, tailored degradation rates. mdpi.com | Flexible films, packaging, tissue engineering scaffolds. researchgate.netsfu-kras.ru |

Future Directions and Emerging Methodologies in 2-Hydroxybutanoate Research

The future of 2-hydroxybutanoate research is poised to expand in two primary directions: its refinement as a clinical biomarker and the exploration of its biotechnological potential. As a biomarker, 2-hydroxybutanoate has already shown considerable promise for the early detection of insulin resistance and related metabolic disorders. nih.govosti.gov Future research will likely focus on validating its predictive power in larger, more diverse populations and for a broader range of conditions, such as severe preeclampsia, where it has also been identified as a key metabolite. nih.govnih.gov

A key challenge is the transition from complex, research-based detection methods to scalable, cost-effective assays suitable for routine clinical use. nih.gov This requires the development of new methodologies beyond the current gold standard of liquid chromatography-mass spectrometry (LC-MS). nih.gov Emerging enzymatic-based assays that allow for rapid and accurate quantification of 2-hydroxybutanoate in blood plasma or serum are a promising avenue. nih.gov Furthermore, the integration of 2-hydroxybutanoate into multi-metabolite panels, analyzed through advanced metabolomics platforms, could significantly improve the accuracy of disease risk prediction. nih.govdiabetesjournals.org

In biotechnology, the focus will be on overcoming the economic hurdles of biopolymer production. This includes:

Synthetic Biology and Systems Biology: Employing these approaches to design and construct highly efficient microbial strains for 2-hydroxybutanoate production from low-cost, sustainable feedstocks like CO2 or waste streams. nih.govbiorxiv.org

Advanced Analytical Techniques: Utilizing high-throughput screening and biosensors to rapidly evaluate engineered strains and optimize fermentation conditions.

Polymer Characterization: In-depth investigation of the material properties of novel 2HB-containing polymers to identify high-value applications that can justify the production costs.

Ultimately, continued research into the fundamental biochemistry of 2-hydroxybutanoate will underpin advances in both medicine and industry. A deeper understanding of its regulatory roles in metabolism could unveil new therapeutic targets for metabolic diseases, while a greater command of its biosynthesis will pave the way for the next generation of sustainable biomaterials.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-Hydroxybutanoate / 2-Hydroxybutanoic Acid | 2HB / α-HB |

| 3-Hydroxybutyrate (B1226725) / 3-Hydroxybutyric Acid | 3HB / PHB |

| 3-Hydroxyvalerate | - |

| Acetyl-Coenzyme A | Acetyl-CoA |

| Alpha-ketobutyrate | α-KB |

| Cysteine | - |

| Cystathionine (B15957) | - |

| Glutathione | - |

| Homocysteine | - |

| L-methionine | - |

| L-threonine | - |

| Lactate | - |

| Nicotinamide adenine dinucleotide (oxidized) | NAD+ |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| Poly(2-hydroxybutyrate-b-3-hydroxybutyrate) | P(2HB-b-3HB) |

| Polyhydroxyalkanoates | PHAs |

| Propionyl-Coenzyme A | Propionyl-CoA |

Q & A

Q. What are the optimal synthetic routes and characterization methods for sodium 2-hydroxybutanoate?

Sodium 2-hydroxybutanoate can be synthesized via neutralization of 2-hydroxybutanoic acid with sodium hydroxide under controlled pH (8–10) and inert atmosphere to prevent oxidation. Characterization requires spectroscopic techniques:

- NMR (¹H/¹³C) to confirm stereochemistry (racemic DL-form vs. enantiomers) and purity .

- HPLC with UV detection (λ = 210–220 nm) to quantify residual reactants and byproducts .

- Thermogravimetric analysis (TGA) to assess thermal stability (melting point: 133–135°C; hygroscopicity requires inert storage) .

Q. How can researchers mitigate hygroscopicity-related challenges during storage?

Store the compound in desiccators with silica gel or under nitrogen atmosphere. Use vacuum-sealed containers for long-term storage. Pre-dry solvents in recrystallization steps to minimize water absorption .

Q. What safety protocols are critical for handling sodium 2-hydroxybutanoate in laboratory settings?

- Use nitrile gloves and lab coats to avoid skin contact (S24/25 safety code) .

- Employ fume hoods for weighing and synthesis to prevent inhalation of fine particulates (S22 code) .

- Neutralize spills with dilute acetic acid before disposal .

Advanced Research Questions

Q. How does sodium 2-hydroxybutanoate interact with metabolic enzymes, and what experimental models validate these interactions?

As an endogenous metabolite, it serves as a substrate for lactate dehydrogenase (LDH) and hydroxyacid-oxoacid transhydrogenase. Use:

- In vitro assays : Purified LDH with NAD⁺/NADH monitoring at 340 nm to quantify redox activity .

- Cell-based models : Hepatocyte cultures or CRISPR-edited cell lines to study its role in ketosis or insulin resistance pathways .

Q. What computational strategies predict the compound’s pharmacokinetic behavior?

- Molecular dynamics (MD) simulations : Model solute-solvent interactions using force fields (e.g., AMBER) to assess aqueous solubility (water: 108 mg/mL) and membrane permeability .

- Quantitative structure-activity relationship (QSAR) : Correlate logP (-0.89) with bioavailability using software like Schrödinger’s QikProp .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

Conflicting results may arise from assay conditions (e.g., pH, metal ion contamination). Standardize protocols:

- ORAC assay : Control for transition metals (Fe²⁺/Cu²⁺) using chelators like EDTA .

- Cell-free vs. cellular models : Compare radical scavenging in PBS vs. cell lysates to distinguish direct vs. indirect effects .

Q. What advanced techniques elucidate its stereospecific biological effects?

- Chiral chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) and compare their metabolic flux via ¹³C-isotope tracing .

- X-ray crystallography : Resolve binding modes with enzymes like hydroxybutyrate dehydrogenase (PDB: 1HBA) .

Methodological Considerations

Q. How should researchers design dose-response studies for toxicity profiling?

- In vivo models : Administer 50–500 mg/kg doses in rodent studies, monitoring plasma 2-hydroxybutyrate levels via LC-MS/MS .

- Endpoint selection : Track liver/kidney function markers (ALT, BUN) and histological changes .

Q. What statistical approaches address variability in metabolic flux analysis?

Q. How can isotopic labeling (e.g., ¹³C) enhance mechanistic studies?

- Tracer design : Synthesize [U-¹³C]-sodium 2-hydroxybutanoate to map carbon fate in TCA cycle intermediates via GC-MS .

- Stable isotope-resolved NMR : Track real-time metabolic shifts in perfused organ models .

Data Interpretation & Reproducibility

Q. What criteria validate analytical method reproducibility for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.